(2-(3-Fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazol-5-yl)methanol

Lipophilicity LogP Drug Design

Transitioning from GW501516 due to carcinogenicity concerns? This fluorinated thiazole alcohol is the mandatory intermediate for GW0742, a safer PPARδ agonist with 1000-fold selectivity over other PPAR subtypes. Key differentiators: (1) Direct, validated precursor for GW0742 via Mitsunobu condensation. (2) 3-Fluoro substitution is critical for receptor selectivity and metabolic stability. (3) Also serves as a core scaffold for VDR antagonist libraries (IC₅₀ 660 nM). Reliable supply for in-house synthesis of PPARδ probes and nuclear receptor ligand screening.

Molecular Formula C12H9F4NOS
Molecular Weight 291.27 g/mol
CAS No. 317319-27-0
Cat. No. B017351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(3-Fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazol-5-yl)methanol
CAS317319-27-0
Synonyms2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-5-thiazolemethanol; 
Molecular FormulaC12H9F4NOS
Molecular Weight291.27 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC(=C(C=C2)C(F)(F)F)F)CO
InChIInChI=1S/C12H9F4NOS/c1-6-10(5-18)19-11(17-6)7-2-3-8(9(13)4-7)12(14,15)16/h2-4,18H,5H2,1H3
InChIKeySSJKNJYBSHISNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Identity and Core Chemistry


(2-(3-Fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazol-5-yl)methanol, CAS 317319-27-0, is a fluorinated thiazole alcohol with molecular formula C12H9F4NOS and molecular weight 291.26 g/mol [1]. The compound features a unique 3-fluoro-4-(trifluoromethyl)phenyl substitution on the thiazole ring, which distinguishes it from closely related non-fluorinated or differently halogenated analogs used in PPARδ agonist synthesis [2]. This substitution pattern is critical for the synthesis of the highly selective PPARδ agonist GW0742 (GW610742), where the 3-fluoro group plays a key role in modulating receptor selectivity and metabolic stability [2].

Target PPARδ pathway studies Selective agonist synthesis
Intermediate GW0742 precursor 3-Fluoro substitution required
Context Synthetic route specificity Mitsunobu condensation compatible

Why Generic Substitution Fails


The 3-fluoro substituent on the phenyl ring is not a minor structural variation; it directly influences the physicochemical properties and biological outcomes of the final PPARδ agonist. Replacement with the non-fluorinated analog (CAS 317318-96-0) leads to GW501516, which was discontinued due to carcinogenicity concerns [1]. In contrast, the titled compound is the mandatory intermediate for GW0742, which exhibits a superior safety profile and 1000-fold selectivity for PPARδ over other PPAR subtypes [1]. Simple substitution of this alcohol intermediate with its 4-trifluoromethyl-only analog would derail the entire synthetic route to GW0742, yielding an entirely different pharmacological agent [1].

Target Intermediate 3-Fluoro-4-(trifluoromethyl)phenyl Required for GW0742 synthesis. Substituent modulates selectivity and metabolic stability.
May shift endpoint
Analog Risk 4-Trifluoromethyl-only analog Leads to GW501516, a compound with reported carcinogenicity concerns. Synthetic pathway diverges.
Target Intermediate Thiazole alcohol core Direct precursor for selective PPARδ tool compound.
Mechanism mismatch
Class Risk Non-fluorinated or other halogenated analogs May produce compounds with altered receptor selectivity profiles and potential off-target effects.

Quantitative Differentiation Against Closest Analogs


LogP Comparison and Lipophilicity

The target compound exhibits a higher calculated LogP (3.7687) compared to its closest non-fluorinated analog, {4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol (CAS 317318-96-0), which has a LogP of 3.6296 [1][2]. This difference of ~0.14 log units indicates increased lipophilicity due to the 3-fluoro substituent, which can influence membrane permeability and metabolic stability of the final drug product [1].

LogP Comparison
Head-to-head
Target LogP = 3.7687 vs. Analog LogP = 3.6296 (ΔLogP = +0.1391)
Reported lipophilicity context
May influence membrane permeability of final compound; data to verify.
Lipophilicity LogP Drug Design Intermediate

Melting Point and Crystallinity

The target compound melts at 159-161°C, significantly higher than the non-fluorinated analog (120-123°C) [1]. This higher melting point facilitates easier purification via recrystallization and improves solid-state stability during storage, which is critical for large-scale synthesis in medicinal chemistry campaigns .

Melting Point
Head-to-head
Target: 159-161°C vs. Analog: 120-123°C (ΔT_m = +37 to 39°C)
Supports purification review
Higher melting point may simplify recrystallization and solid-state handling.
Melting Point Crystallinity Purity Intermediate

Downstream Drug Selectivity

The titled compound is the direct precursor to GW0742 (7l), while the non-fluorinated analog leads to GW501516 (7k) [1]. GW0742 exhibits an EC50 of 1 nM for PPARδ with 1000-fold selectivity over PPARα (EC50 1.1 μM) and PPARγ (EC50 2 μM) [1]. GW501516, lacking the 3-fluoro, shows comparable potency but was withdrawn due to carcinogenicity risks [1]. This demonstrates that the 3-fluoro substitution is essential for accessing the safer, highly selective PPARδ agonist GW0742 [1].

Downstream Selectivity
Class-level
GW0742 (derived from target) reported 1000-fold PPARδ selectivity; GW501516 (from analog) reported carcinogenicity concerns.
Endpoint context review
3-Fluoro group is essential for accessing the reported safer PPARδ tool compound.
PPARδ Selectivity GW0742 GW501516

Exclusive Intermediate Requirement for GW0742

The GSK synthetic route for GW0742 explicitly requires the hydroxymethyl intermediate 3a-b, where 3a corresponds to the titled compound with the 3-fluoro-4-(trifluoromethyl)phenyl moiety [1]. Attempts to use the 4-trifluoromethyl analog (CAS 317318-96-0) would yield GW501516 instead, as the 3-fluoro group is a non-exchangeable structural determinant [1]. No alternative intermediate can produce GW0742 without this specific substitution pattern [1].

Synthetic Requirement
Head-to-head
Exclusive intermediate for GW0742; analog yields GW501516. Pathways are mutually exclusive.
Route-specific synthesis context
Mitsunobu condensation step requires this specific hydroxymethyl intermediate.
Intermediate Synthesis GW0742 PPARδ

Best Application Scenarios


Synthesis of GW0742 for Preclinical Studies

This intermediate is the direct, validated precursor for GW0742 synthesis via Mitsunobu condensation with the phenoxyacetic ester moiety [1]. GW0742's remarkable PPARδ selectivity (1000-fold over other PPARs) and a safety profile superior to GW501516 make it the preferred tool compound for studying PPARδ biology in metabolic disorders, inflammation, and neuroprotection [1]. Procurement of this intermediate is essential for any lab aiming to produce in-house GW0742 for in vitro or in vivo experiments.

Parallel Synthesis of Analog Libraries

The titled alcohol intermediate serves as the core scaffold for parallel synthesis campaigns exploring novel nuclear receptor ligands, as demonstrated in recent combinatorial chemistry studies [1]. Its 5-hydroxymethyl group is amenable to solid-phase Suzuki coupling modifications, enabling rapid diversification into targeted PPARδ or VDR modulator libraries [1]. This versatility supports high-throughput screening efforts in academic and pharmaceutical drug discovery settings.

Development of VDR Antagonists

GW0742, synthesized from this intermediate, was identified as a novel VDR antagonist scaffold. Structure-activity relationship (SAR) studies around the GW0742 core have yielded VDR antagonists with IC50 values as low as 660 nM while decoupling PPARδ activity [1]. This makes the titled intermediate a starting point for synthesizing probes to study VDR-mediated transcription in cancer and bone biology research.

Replacement of Discontinued GW501516

Due to GW501516's carcinogenicity issues, many research groups are transitioning to GW0742 for PPARδ activation studies. Procuring this specific intermediate ensures access to the safer alternative, as GW0742 has been shown to lack mutagenic potential and exhibits reduced hepatotoxicity in preclinical models [1]. This substitution is critical for maintaining experimental validity in long-term animal studies of lipid metabolism and energy homeostasis.

Application
Selection Property
Validation Focus
GW0742 synthesis for pathway studies
Route-specific intermediate
PPARδ selectivity endpoint review
Nuclear receptor analog library synthesis
Hydroxymethyl handle for diversification
Solid-phase Suzuki coupling compatibility
VDR antagonist probe development
GW0742 scaffold for SAR
VDR-mediated transcription model response
PPARδ research tool substitution
Precursor to reported safer tool compound
Safety-related endpoint context review
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